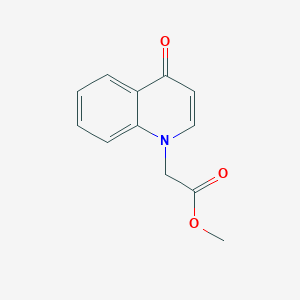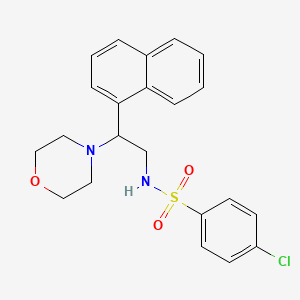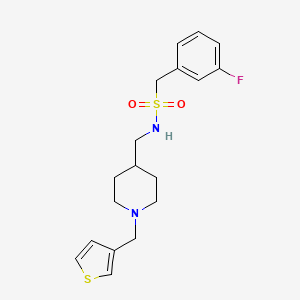![molecular formula C10H14N2O2 B2965915 2-Methyl-6-[(oxolan-2-yl)methoxy]pyrazine CAS No. 2197638-25-6](/img/structure/B2965915.png)
2-Methyl-6-[(oxolan-2-yl)methoxy]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Methyl-6-[(oxolan-2-yl)methoxy]pyrazine” is a chemical compound with the molecular formula C6H8N2O . It is also known as 2-Methoxy-6-methylpyrazine . This compound is used as a flavoring agent and has a nutty type odor .
Molecular Structure Analysis
The molecular structure of “2-Methyl-6-[(oxolan-2-yl)methoxy]pyrazine” consists of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted with a methoxy group at the 2nd position and a methyl group at the 6th position . The molecular weight of this compound is 124.1405 .Chemical Reactions Analysis
Specific chemical reactions involving “2-Methyl-6-[(oxolan-2-yl)methoxy]pyrazine” are not available in the sources I found. Pyrazines, in general, can undergo various reactions such as hydrogenation, acylation, and halogenation .Physical And Chemical Properties Analysis
“2-Methyl-6-[(oxolan-2-yl)methoxy]pyrazine” is a colorless clear liquid . It has a boiling point of 170.00 to 171.00 °C at 760.00 mm Hg and a vapor pressure of 1.931000 mmHg at 25.00 °C . It is soluble in alcohol and water (7665 mg/L at 25 °C) .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
One of the significant applications of 2-Methyl-6-[(oxolan-2-yl)methoxy]pyrazine is its potential antibacterial activity . It has been synthesized and tested against four microorganisms: Staphylococcus aureus (Gram positive), Bacillus subtilis (Gram positive), Kelebsiella pneumonia (Gram negative), and Pseudomonas aeruginosa (Gram negative) .
Antifungal Activity
Pyrazine compounds, including 2-Methyl-6-[(oxolan-2-yl)methoxy]pyrazine, have shown antifungal activities . This makes them valuable in the development of new antifungal agents.
Antimycobacterial Activity
These compounds have also demonstrated antimycobacterial activities . This suggests potential applications in the treatment of diseases caused by mycobacteria, such as tuberculosis.
Antioxidation Compounds
Pyrazine derivatives have been used as antioxidation compounds . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Ligands in Complex Formation
Schiff bases, which include 2-Methyl-6-[(oxolan-2-yl)methoxy]pyrazine, have been used as ligands in complex formation with some metal ions . This has applications in various fields, including catalysis, materials science, and medicine.
Anticancer Activity
Schiff bases have shown biological activities including anticancer activities . This suggests that 2-Methyl-6-[(oxolan-2-yl)methoxy]pyrazine could potentially be used in cancer treatment.
Herbicidal Activity
Schiff bases have also demonstrated herbicidal activities . This indicates that 2-Methyl-6-[(oxolan-2-yl)methoxy]pyrazine could be used in the development of new herbicides.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methyl-6-(oxolan-2-ylmethoxy)pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-8-5-11-6-10(12-8)14-7-9-3-2-4-13-9/h5-6,9H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDLCXAQEKJHCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)OCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-allyl-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2965832.png)



![Methyl 2-[6-(4-chlorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2965842.png)
![N'-[(4-chlorophenyl)methylene]-2-cyanoacetohydrazide](/img/structure/B2965845.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide](/img/structure/B2965846.png)
![2-(4-chlorophenoxy)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2965847.png)
![2-(5-Chlorothiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2965848.png)

![4-[(4-Methyl-1,3-thiazol-2-yl)methoxy]benzoic acid](/img/structure/B2965851.png)

![N-(3,4-diethoxybenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2965854.png)
